Benzyl 2-(3-oxopiperazin-2-yl)acetate

Description

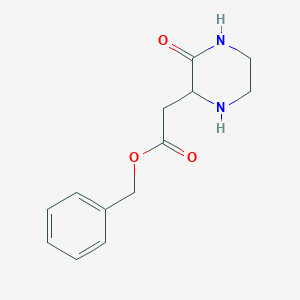

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(8-11-13(17)15-7-6-14-11)18-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQHHKCTNDZTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of Benzyl 2 3 Oxopiperazin 2 Yl Acetate Systems

Electrophilic and Nucleophilic Reactions of the Piperazinone Core and the Acetate (B1210297) Moiety

The piperazinone ring is a versatile heterocyclic scaffold. The secondary amine (at the N4 position) is a primary nucleophilic center, readily participating in reactions such as alkylation, acylation, and arylation. mdpi.com For instance, piperazine (B1678402) derivatives are known to undergo nucleophilic substitution on electron-deficient aromatic systems, such as pentafluoropyridine, where the piperazine nitrogen acts as the nucleophile. researchgate.net The amide nitrogen (N1) is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Conversely, the amide carbonyl carbon is an electrophilic site, susceptible to attack by strong nucleophiles, although it is less reactive than a ketone or ester carbonyl. The α-carbon to the ester carbonyl on the acetate moiety can be deprotonated by a suitable base to form an enolate, a potent carbon-based nucleophile for various condensation and alkylation reactions. The ester carbonyl itself is an electrophilic center, prone to nucleophilic acyl substitution reactions like hydrolysis or transesterification. noaa.gov

Directed deprotonation (lithiation) using a strong base like s-butyllithium (s-BuLi), particularly on N-Boc protected piperazines, allows for the generation of an α-amino carbanion. whiterose.ac.uk This intermediate can then be trapped with various electrophiles, enabling functionalization at the carbon atom adjacent to a ring nitrogen. whiterose.ac.uk

Mechanistic Studies of Substituent Effects on Reactivity of Benzyl (B1604629) 2-(3-oxopiperazin-2-yl)acetate

While specific mechanistic studies on Benzyl 2-(3-oxopiperazin-2-yl)acetate are not extensively documented, the reactivity can be inferred from general principles of physical organic chemistry.

Substituents on the Benzyl Group: The electronic nature of substituents on the phenyl ring of the benzyl group would primarily influence the reactivity of the ester moiety. Electron-withdrawing groups (e.g., -NO₂, -CN) would render the ester carbonyl carbon more electrophilic, increasing its susceptibility to nucleophilic attack. This would facilitate reactions like hydrolysis and transesterification. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would decrease the electrophilicity of the carbonyl carbon, slowing down such reactions.

Substituents on the Piperazinone Ring: Alkylation or acylation at the N4-nitrogen would significantly alter the molecule's reactivity. Introducing a bulky substituent could sterically hinder reactions at adjacent positions. An electron-withdrawing group on N4 would decrease the nucleophilicity of the piperazinone ring and could increase the acidity of the N-H proton if one remains. Such modifications are crucial in medicinal chemistry for tuning the physicochemical properties and biological activity of piperazine-containing drugs. mdpi.com

Rearrangement and Transformation Pathways

The piperazinone structure can undergo a variety of rearrangement and transformation reactions, leading to diverse and complex molecular architectures.

Derivatives of this compound, specifically piperazinone enaminoesters, exhibit significant chemodivergency in condensation reactions like the Nenitzescu reaction. researchgate.net This reaction, involving the condensation of an enamine with a quinone, can lead to different products depending on the starting materials and reaction conditions. researchgate.net

Research has shown that the reaction of piperazinone enaminoesters can unexpectedly yield rearranged 2-imidazolidinone benzofurans instead of the more common 5-hydroxyindoles. researchgate.netmdpi.com The outcome is highly sensitive to the reaction parameters. For instance, in the reaction between a piperazinone enaminoester and methyl-p-benzoquinone, the choice of catalyst plays a crucial role in directing the reaction pathway. mdpi.com

An extensive screening of reaction conditions revealed that zinc halides (ZnBr₂, ZnCl₂, or ZnI₂) were most effective in promoting the formation of the 5-hydroxyindole (B134679) product. mdpi.com Interestingly, the halide counterion was found to significantly affect the regioselectivity of the reaction. mdpi.com In contrast, other conditions can favor the formation of benzofuran (B130515) derivatives or other novel products like pyrrolo[2,3-f]indoles and benzofuranones. researchgate.netmdpi.com The mechanism for 5-hydroxyindole formation typically involves a Michael addition, followed by oxidation and a Lewis-acid-catalyzed dehydration step. researchgate.net The benzofuran pathway also starts with a Michael adduct but proceeds through cyclization to a hemiaminal intermediate. researchgate.net

| Catalyst | Primary Product Type | Key Observation |

|---|---|---|

| Zinc Halides (ZnBr₂, ZnCl₂, ZnI₂) | 5-Hydroxyindole | Efficiently promotes indole (B1671886) formation; halide counterion affects regioselectivity. |

| (Not Specified, alternative conditions) | 2-Imidazolidinone Benzofuran | Unexpected rearranged product observed under certain conditions. |

| (Not Specified, alternative conditions) | Pyrrolo[2,3-f]indole | Novel product obtained through optimization studies. |

| (Not Specified, alternative conditions) | Benzofuranone | Novel product obtained through optimization studies. |

The piperazinone-acetate framework is amenable to various other cyclization and ring-opening reactions. For example, derivatives of piperazine can be synthesized through manganese(III) acetate-mediated radical cyclizations. nih.gov This method involves the reaction of unsaturated piperazine compounds with 1,3-dicarbonyls to form novel dihydrofuran-containing piperazines. nih.gov The regioselectivity of these cyclizations can be influenced by steric hindrance and the relative stability of the radical intermediates formed. nih.gov

A variety of rearrangement reactions have been employed in the synthesis of piperazine analogs, including the aza-Wittig, Curtius, and Schmidt rearrangements. researchgate.neteurekaselect.com These reactions provide pathways to modify the piperazine core or build it from linear precursors. Ring expansion and ring-opening reactions are also known. For instance, a detailed DFT study has elucidated the mechanism for oxazolidinone synthesis from aziridines, which can be a competing pathway to piperazine formation, highlighting how reaction conditions can direct outcomes between different heterocyclic systems. researchgate.net

Catalytic Approaches in Oxopiperazine Derivatization and Functionalization

Catalysis offers powerful tools for the synthesis, derivatization, and functionalization of oxopiperazine systems. Palladium-based catalysts are widely used. For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of piperazinones through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org Another palladium-catalyzed process allows for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with diamine components. organic-chemistry.org

More recently, photoredox catalysis has emerged as a mild and efficient method for C–H functionalization. This strategy allows for the direct introduction of aryl or alkyl groups at the α-position to the nitrogen atom in N-protected piperazines. mdpi.com The mechanism typically involves the photocatalyst generating an amine radical cation, which is then deprotonated to form an α-aminyl radical. This radical can then couple with various partners, such as heteroarenes or α,β-unsaturated carbonyl compounds. mdpi.com

Cascade reactions promoted by metal catalysts also provide an efficient route to piperazinone derivatives. A one-pot process utilizing a chloroallenyl amide, a primary amine, and an aryl iodide can form three new bonds to construct the piperazinone ring, showcasing a high degree of synthetic efficiency. thieme-connect.com Furthermore, catalytic reductive cyclization of dioximes offers a pathway to construct the piperazine ring from a primary amino group, providing access to polysubstituted piperazines that are otherwise challenging to synthesize. mdpi.com

| Catalytic Method | Catalyst/Reagent Example | Transformation Achieved | Reference |

|---|---|---|---|

| Wacker-Type Cyclization | Pd(DMSO)₂(TFA)₂ | Synthesis of piperazinones from alkenes. | organic-chemistry.org |

| Photoredox C–H Functionalization | Ir(III) or Acridinium salts | α-Arylation or α-alkylation of N-protected piperazines. | mdpi.com |

| Cascade Cyclization | Palladium catalysts | One-pot synthesis of piperizinones from amides, amines, and iodides. | thieme-connect.com |

| Reductive Cyclization | Various reduction catalysts | Construction of piperazine ring from dioxime precursors. | mdpi.com |

| Radical Cyclization | Manganese(III) acetate | Synthesis of dihydrofuran-piperazine systems. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Benzyl 2 3 Oxopiperazin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy stands as the most powerful tool for the elucidation of the constitution and conformation of organic molecules in the solution state. For Benzyl (B1604629) 2-(3-oxopiperazin-2-yl)acetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum of Benzyl 2-(3-oxopiperazin-2-yl)acetate is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (O-CH₂-Ph) are expected to resonate as a singlet around δ 5.1-5.2 ppm. The protons of the piperazine (B1678402) ring and the adjacent methylene and methine groups represent a more complex spin system, with chemical shifts influenced by the neighboring carbonyl and amide functionalities.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the ester and amide (lactam) groups are characteristically found far downfield (δ 165-175 ppm). The aromatic carbons of the benzyl group would appear in the δ 128-136 ppm range, while the benzylic methylene carbon is expected around δ 67 ppm. The aliphatic carbons of the piperazine ring and the acetate (B1210297) side chain would resonate in the upfield region (δ 40-60 ppm).

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Benzyl) |

| ~6.80 | br s | 1H | NH (Piperazine) |

| ~5.15 | s | 2H | O-CH₂ -Ph |

| ~4.20 | m | 1H | Piperazine-CH |

| ~3.40-3.60 | m | 4H | Piperazine-CH₂ |

| ~2.80 | m | 2H | CH₂ -COO |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | C =O (Ester) |

| ~168.0 | C =O (Amide/Lactam) |

| ~135.8 | Ar-C (ipso, Benzyl) |

| ~128.6 | Ar-C H (ortho, meta, para) |

| ~67.2 | O-C H₂-Ph |

| ~55.0 | Piperazine-C H |

| ~45-50 | Piperazine-C H₂ |

| ~41.5 | C H₂-COO |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguous signal assignment and for probing the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would definitively connect the methine proton of the piperazine ring to the adjacent methylene protons of the ring and the acetate side chain, confirming the connectivity around the chiral center.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C correlations. Key correlations would include the benzylic protons (O-CH₂) to the ester carbonyl carbon and the ipso-carbon of the phenyl ring, confirming the benzyl ester moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis, as it detects protons that are close in space, irrespective of their bonding. mdpi.com In this compound, the piperazine ring can exist in different chair or boat conformations. nih.gov The substituent at the C2 position can adopt either an axial or equatorial orientation. nih.gov NOESY can help determine the preferred conformation by observing spatial correlations, for example, between the C2 proton and other protons on the piperazine ring. This technique is essential for understanding the molecule's spatial arrangement, which can be critical for its biological activity. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₆N₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 249.1234. An experimentally determined HRMS value matching this calculated mass would provide definitive confirmation of the elemental composition.

Table 3: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₁₃H₁₆N₂O₃ + H]⁺ | 249.1234 |

| [C₁₃H₁₆N₂O₃ + Na]⁺ | 271.1053 |

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound, typically generating protonated molecules [M+H]⁺ with minimal fragmentation. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide valuable structural information.

A primary and highly characteristic fragmentation pathway for benzyl esters is the cleavage of the C-O bond to generate the very stable benzyl cation or tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. miamioh.edupharmacy180.com Other expected fragmentations could involve losses from the piperazine ring or the acetate side chain. Intramolecular rearrangements involving the benzyl group have also been observed in the ESI-MS of similar compounds and could potentially occur. researchgate.netnih.gov

Table 4: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ at m/z 249.12

| Fragment m/z | Proposed Structure/Loss |

| 158.08 | [M+H - C₇H₇]⁺ (Loss of benzyl radical) |

| 141.05 | [M+H - C₇H₈O]⁺ (Loss of benzyl alcohol) |

| 113.06 | [Piperazine ring fragment] |

| 91.05 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs at a higher frequency (around 1735-1750 cm⁻¹) than the amide carbonyl (lactam), which is expected to appear at a lower frequency (around 1650-1680 cm⁻¹) due to resonance effects. msu.edulibretexts.orgyoutube.com The presence of two distinct C=O bands in these regions would be strong evidence for the proposed structure. Other important signals include the N-H stretch of the secondary amine in the piperazine ring (around 3200-3400 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). uobabylon.edu.iq

Table 5: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine (Piperazine) |

| ~3030 | C-H Stretch | Aromatic (Benzyl) |

| ~2950, 2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1740 | C=O Stretch | Ester |

| ~1670 | C=O Stretch (Amide I) | Cyclic Amide (Lactam) |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~1200 | C-N Stretch | Amine/Amide |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For derivatives of this compound, this method is crucial for confirming their constitution and understanding their supramolecular assembly.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com For piperazine-containing structures, X-ray crystallography can definitively establish the conformation of the six-membered ring, which typically adopts a chair conformation to minimize steric strain.

In the case of a new derivative of this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. This data is typically deposited in crystallographic databases and presented in a standardized format, as illustrated in the table below, which outlines the key parameters that would be determined.

| Parameter | Description | Significance for Structural Elucidation |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Provides fundamental information about the symmetry of the crystal packing. |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | Defines the arrangement of molecules within the unit cell. For chiral, enantiopure compounds, the space group will be non-centrosymmetric. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Defines the size and shape of the basic repeating block of the crystal structure. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Confirms the covalent structure, bond orders, and can indicate electronic effects within the molecule. |

| Bond Angles (°) | The angles formed between three connected atoms. | Determines the local geometry around each atom and the overall shape of the molecule. |

| Torsional Angles (°) | The dihedral angles that describe the rotation around a chemical bond. | Crucial for defining the conformation of the piperazinone ring (e.g., chair, boat) and the orientation of the benzyl acetate side chain. |

| Hydrogen Bonding | Identifies intermolecular and intramolecular hydrogen bonds. | Reveals how molecules interact with each other in the solid state, influencing physical properties like melting point and solubility. |

The analysis of these parameters would provide an exact model of the derivative's solid-state structure, confirming the connectivity of the atoms and revealing its preferred conformation and intermolecular interactions.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination of Chiral Analogues

While X-ray crystallography provides definitive structural information, it requires a suitable single crystal, which can be challenging to obtain. bldpharm.com Chiroptical methods, on the other hand, are powerful solution-based techniques used to investigate chiral molecules. For chiral analogues of this compound, which possess one or more stereocenters, these methods are essential for determining enantiomeric purity and assigning the absolute configuration. nih.gov

The primary chiroptical techniques include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption against wavelength. The resulting positive or negative peaks (Cotton effects) are characteristic of the molecule's three-dimensional structure. For a chiral analogue of this compound, the experimental CD spectrum can be compared with spectra predicted by quantum chemical calculations for the R and S enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD): An analogous technique in the infrared region, VCD measures the differential absorption of left- and right-handed circularly polarized infrared radiation. VCD is particularly sensitive to the stereochemical environment and can provide detailed conformational and configurational information. nih.gov

The enantiomeric purity of a sample can be assessed by comparing its measured optical rotation to the known value for the pure enantiomer. The data obtained from these chiroptical methods are critical for understanding the stereochemical properties of chiral analogues.

| Measurement | Technique | Information Obtained | Application to Chiral Analogues |

|---|---|---|---|

| Specific Rotation [α] | Polarimetry | The magnitude and sign (+ or -) of optical rotation of plane-polarized light. | Used to determine the enantiomeric excess (ee) of a sample by comparing its rotation to that of a pure enantiomer. |

| Cotton Effect | Circular Dichroism (CD) / Optical Rotatory Dispersion (ORD) | The characteristic change in optical rotation or differential absorption in the vicinity of an absorption band. | The sign and intensity of Cotton effects are unique to a specific enantiomer's structure and can be used to assign absolute configuration by comparison with known compounds or theoretical calculations. |

| Molar Ellipticity [θ] or Differential Absorption (Δε) | Circular Dichroism (CD) | The quantitative measure of the differential absorption of circularly polarized light at a specific wavelength. | Provides a spectral fingerprint for a chiral molecule. The experimental spectrum is compared with theoretically calculated spectra for possible stereoisomers to determine the absolute configuration. |

Computational and Theoretical Studies on Benzyl 2 3 Oxopiperazin 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Compound

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. epstem.net These methods can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a compound's stability and reactive sites. nih.gov For Benzyl (B1604629) 2-(3-oxopiperazin-2-yl)acetate, such calculations would provide valuable insights into its chemical behavior. However, a thorough search of scientific literature reveals no specific studies that have published data from quantum chemical calculations for this compound.

Conformational Analysis and Energy Landscapes of Benzyl 2-(3-oxopiperazin-2-yl)acetate

Conformational analysis is a critical computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies. This process helps in understanding the flexibility of a molecule and its preferred shapes, which directly impacts its interaction with biological targets. Techniques like systematic or stochastic searches are employed to explore the potential energy surface and identify low-energy conformers. For molecules with flexible side chains, such as the benzyl and acetate (B1210297) groups in this compound, this analysis is particularly important. nih.gov Nevertheless, there are currently no published research findings detailing the conformational analysis or energy landscapes specifically for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to simulate the interaction between a small molecule (ligand) and a protein's binding site. rdd.edu.iq Such simulations could elucidate potential biological targets for this compound and predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions). Despite the power of this technique, no molecular docking studies featuring this compound as the ligand have been reported in the available scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand within a protein's binding pocket, analyze conformational changes, and calculate binding free energies. While MD simulations would be a logical follow-up to docking studies to confirm the stability of the ligand-protein complex, no such studies have been published for this compound.

Homology Modeling for Investigating Protein-Ligand Systems and Binding Sites

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related homologous protein. This modeled protein structure can then be used for molecular docking and other computational studies to investigate ligand binding. This approach is vital when exploring the interactions of a compound like this compound with a novel or uncharacterized target. However, the application of homology modeling in the context of this specific compound has not been documented in published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogues. nih.gov This requires a dataset of structurally similar compounds with measured biological activities. For this compound, a QSAR study would require data on a series of its analogues, but no such studies or the necessary underlying data are currently available.

Exploration of Biological Activities and Target Identification for Benzyl 2 3 Oxopiperazin 2 Yl Acetate Analogues

Design Principles for Bioactive Oxopiperazine Derivatives

The design of bioactive oxopiperazine derivatives is a strategic process that leverages established medicinal chemistry principles to optimize their therapeutic potential. These strategies often begin with a lead compound, such as Benzyl (B1604629) 2-(3-oxopiperazin-2-yl)acetate, and systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements in Lead Optimization Strategies

Bioisosteric replacement is a cornerstone of lead optimization, involving the substitution of one atom or group of atoms with another that produces a molecule with similar biological properties. cambridgemedchemconsulting.comresearchgate.net This technique is employed to improve a compound's profile by altering its physicochemical properties, such as size, shape, electronic distribution, and lipophilicity. researchgate.net For oxopiperazine derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the benzyl ester of the parent compound could be replaced with other groups to modulate metabolic stability and cell permeability. The core oxopiperazine ring itself can be considered a bioisostere of a dipeptide moiety, enabling it to act as a peptidomimetic and interact with protein receptors. researchgate.net

Common bioisosteric replacements that could be considered for analogues of Benzyl 2-(3-oxopiperazin-2-yl)acetate include:

Ester analogues: Replacing the benzyl group with other alkyl or aryl groups to alter solubility and hydrolysis rates.

Amide analogues: Replacing the ester linkage with an amide bond to increase metabolic stability.

Ring modifications: Introducing substituents on the piperazine (B1678402) ring to explore new binding interactions and improve selectivity.

The goal of these replacements is to create new chemical entities with improved therapeutic potential, potentially leading to enhanced efficacy or reduced off-target effects. spirochem.com

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For oxopiperazine derivatives, SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects in biological assays. This process helps to identify the key structural features, or pharmacophores, that are essential for a desired biological response. nih.gov

For example, in the development of oxopiperazine-based inhibitors, SAR studies might explore:

The role of substituents on the piperazine nitrogen atoms: Modifications at the N1 and N4 positions of the piperazine ring can significantly impact target binding and selectivity.

The influence of the side chain at the C2 position: The acetate (B1210297) group in this compound is a critical feature that can be altered to probe interactions with the target protein.

The stereochemistry of the chiral center: The stereochemistry at the C2 position of the oxopiperazine ring can be crucial for biological activity, as enantiomers often exhibit different potencies and selectivities.

Through detailed SAR studies, researchers can build a comprehensive understanding of the molecular requirements for a specific biological activity, guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Enzyme Inhibition Studies

Analogues of this compound have been investigated as inhibitors of various enzymes, demonstrating the therapeutic potential of the oxopiperazine scaffold.

A series of chiral 1,3,4,5-tetrasubstituted-2-oxopiperazines have been synthesized and evaluated as potential PAR1 antagonists. nih.gov Some of these compounds displayed moderate activity as inhibitors of human platelet aggregation induced by a PAR1 agonist. nih.gov Additionally, certain oxopiperazine-based peptidomimetics have been shown to inhibit the secretion of prostatic acid phosphatase. biu.ac.ilresearchgate.net

| Enzyme Target | Compound Class | Observed Effect |

| Protease-Activated Receptor 1 (PAR1) | 1,3,4,5-tetrasubstituted-2-oxopiperazines | Moderate antagonist activity, inhibition of platelet aggregation nih.gov |

| Prostatic Acid Phosphatase (PAcP) | (S)-3-(4-aminobutyl)piperazin-2-one-based peptidomimetics | Reduced PAcP secretion researchgate.net |

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding the interactions between an inhibitor and its target enzyme at the molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and molecular modeling can provide detailed insights into the binding mode of an inhibitor. elifesciences.org For oxopiperazine derivatives, these studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity and selectivity. nih.gov

The binding of inhibitors to an enzyme's active site is often governed by a combination of factors, including:

Hydrogen bonding: The amide and carbonyl groups of the oxopiperazine ring can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the enzyme's active site. researchgate.net

Hydrophobic interactions: Aromatic and aliphatic substituents on the oxopiperazine scaffold can engage in hydrophobic interactions with nonpolar pockets within the enzyme, contributing to binding affinity. nih.gov

Electrostatic interactions: Charged groups on the inhibitor can form salt bridges with oppositely charged residues on the enzyme.

By elucidating these interactions, researchers can design new analogues with improved binding affinity and selectivity for the target enzyme. mdpi.com

Cell-Based Biological Assay Methodologies for Activity Assessment

The biological activity of this compound analogues is often evaluated using a variety of cell-based assays. These assays provide valuable information about a compound's efficacy and mechanism of action in a cellular context.

A number of piperazine derivatives have been shown to effectively inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov For instance, one study identified a piperazine derivative with GI50 values ranging from 0.06 to 0.16 μM against different cancer cell lines. nih.gov

Assessment of Cellular Pathway Modulation and Cellular Apoptosis Induction

Beyond assessing general cytotoxicity, researchers investigate how these compounds affect specific cellular signaling pathways and induce programmed cell death, or apoptosis. frontiersin.org

Several studies have shown that piperazine and oxopiperazine derivatives can induce caspase-dependent apoptosis in cancer cells. researchgate.netnih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the controlled elimination of cancer cells. nih.gov The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. nih.gov

Furthermore, these compounds have been found to modulate key signaling pathways that are often dysregulated in cancer. frontiersin.org For example, a novel piperazine compound was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to a potent anti-cancer effect. nih.gove-century.us

The assessment of cellular pathway modulation often involves techniques such as:

Western blotting: To measure the levels of key proteins in a signaling pathway and determine if they are activated or inhibited by the compound. researchgate.net

Flow cytometry: To analyze the cell cycle distribution and quantify the percentage of apoptotic cells. nih.gov

Gene expression analysis: To identify changes in the expression of genes involved in specific cellular pathways.

These studies provide a deeper understanding of the molecular mechanisms underlying the biological effects of this compound analogues and help to validate their potential as therapeutic agents. mdpi.com

Investigation of Modulatory Effects on Protein-Protein Interactions (e.g., Deubiquitinase-Targeting Chimeras)

The modulation of protein-protein interactions (PPIs) is a promising therapeutic strategy for various diseases. nih.gov The oxopiperazine scaffold, a key feature of this compound, has been identified as a valuable template for the design of PPI inhibitors. nih.gov

Deubiquitinase-targeting chimeras (DUBTACs) are a novel class of molecules designed to stabilize proteins by recruiting deubiquitinating enzymes (DUBs) to a target protein, thereby preventing its degradation. nih.govnih.gov A DUBTAC typically consists of three components: a ligand that binds to a DUB, a ligand for the protein of interest, and a linker connecting the two. While specific research incorporating this compound into a DUBTAC is not yet available, the structural characteristics of its oxopiperazine core make it a relevant area for exploration.

A notable example of the oxopiperazine scaffold's utility is in the development of inhibitors for the PEX5-PEX14 PPI, which is crucial for the survival of Trypanosoma parasites. nih.gov Researchers have designed peptidomimetics based on an oxopiperazine template to mimic α-helical structures involved in this interaction. nih.gov Through structural modifications of the central oxopiperazine ring, compounds were developed that effectively inhibit the PEX5-TbPEX14 PPI and demonstrate cellular activity against T. b. brucei. nih.gov

This approach highlights the potential for oxopiperazine-based compounds to serve as foundational structures for the development of modulators for other PPIs, including their potential incorporation as ligands for proteins of interest in DUBTACs. The ability to modify the oxopiperazine scaffold at multiple positions allows for the fine-tuning of binding affinity and selectivity.

Development of Novel Chemical Probes for Biological Target Identification

Chemical probes are small molecules used to study and identify the function of proteins and other biomolecules in a cellular context. nih.gov The development of such probes is a critical step in drug discovery and understanding disease mechanisms. The piperazine scaffold, including the 3-oxopiperazine variant, is a versatile core for the design of these molecular tools.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. nih.gov While direct application of this compound as a chemical probe has not been documented, its constituent parts, particularly the piperazine ring system, are found in various chemical probes.

For instance, piperazine derivatives have been investigated for their ability to interact with and inhibit cytochrome P450 isoenzymes, which could be explored further with specifically designed probes. researchgate.net Moreover, the modular nature of scaffolds like 4-aminopiperidine (B84694) has been exploited to create libraries of cysteine-reactive chemical probes, demonstrating the adaptability of such cyclic amine structures for probe development. rsc.org

The development of chemical probes often involves the introduction of a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) and a reactive group to a core scaffold that provides binding affinity to the target. The structure of this compound offers several points for chemical modification to incorporate such functionalities, suggesting its potential as a starting point for the synthesis of novel chemical probes.

Below is a table summarizing key findings related to the application of piperazine and oxopiperazine scaffolds in biological research:

| Scaffold/Compound Class | Application | Key Findings |

| Oxopiperazine-based peptidomimetics | PEX5-PEX14 PPI Inhibition | Demonstrated inhibition of the target PPI and cellular activity against T. b. brucei. nih.gov |

| Piperazine derivatives | P-glycoprotein Inhibition | Identified as potential modulators to enhance the bioavailability of anticancer drugs. |

| Benzylpiperazine analogues | Cytochrome P450 Interaction | Showed significant inhibitory activity against multiple CYP isoenzymes. researchgate.net |

| 4-aminopiperidine scaffold | Cysteine-reactive chemical probes | Successfully used to generate a library of probes for activity-based protein profiling. rsc.org |

Future Directions and Emerging Research Avenues for Benzyl 2 3 Oxopiperazin 2 Yl Acetate Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of piperazinone derivatives has traditionally relied on multi-step procedures. However, the future of synthesizing Benzyl (B1604629) 2-(3-oxopiperazin-2-yl)acetate and its analogs lies in the adoption of more advanced and sustainable methods that prioritize efficiency, safety, and environmental responsibility.

Recent advancements in green chemistry are poised to revolutionize the production of such compounds. researchgate.net Methodologies such as microwave-assisted synthesis, photoredox catalysis, the use of green solvents, multi-component single-pot reactions, and catalyst-free synthesis are being explored for piperazine (B1678402) analogues. researchgate.net For instance, photoredox catalysis offers a mild and environmentally friendly alternative to traditional methods for the C-H functionalization of piperazines, converting visible light energy into chemical energy to generate highly reactive intermediates in a controlled manner. researchgate.netmdpi.com Such techniques could be adapted for the synthesis of Benzyl 2-(3-oxopiperazin-2-yl)acetate, potentially reducing reaction times, energy consumption, and the generation of hazardous waste.

Furthermore, the development of enantioselective synthetic routes is crucial, as the stereochemistry of substituted piperazinones often dictates their biological activity. Asymmetric synthesis of 2-oxopiperazines has been achieved through methods like catalytic asymmetric α-chlorination of aldehydes followed by cyclization. rsc.org Future research will likely focus on refining these and other stereoselective methods, such as asymmetric hydrogenation and lithiation-trapping techniques, to afford specific stereoisomers of this compound with high purity. dicp.ac.cnnih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction control. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source, and novel reactivity. researchgate.netmdpi.com |

| Multi-Component Reactions | Increased efficiency by combining multiple synthetic steps into a single operation. researchgate.net |

| Asymmetric Catalysis | Access to enantiomerically pure forms of the compound, crucial for pharmacological studies. rsc.orgdicp.ac.cn |

Integration with Fragment-Based Drug Discovery and Combinatorial Chemistry Approaches

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes this compound an excellent candidate for inclusion in fragment-based drug discovery (FBDD) and combinatorial chemistry libraries.

In FBDD, small molecular fragments are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The 2-oxopiperazine core of this compound can serve as a starting fragment, which can be elaborated at its various functionalization points (the nitrogen atoms and the acetate (B1210297) side chain) to improve binding affinity and selectivity.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. The 2-oxopiperazine scaffold is well-suited for this approach due to its multiple points of diversification. rsc.orgnih.govresearchgate.net By systematically varying the substituents on the piperazinone ring and the ester group of this compound, vast libraries of analogs can be generated. These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities. The development of DNA-encoded chemical libraries (DECLs) based on stereochemically diverse piperazine cores further expands the chemical space that can be explored. nih.govresearchgate.net

| Library Type | Application in this compound Research |

| Fragment Libraries | The core 2-oxopiperazine structure can be used as a starting point for FBDD campaigns. |

| Combinatorial Libraries | Rapid generation of a diverse set of analogs for high-throughput screening against various biological targets. rsc.orgnih.govresearchgate.net |

| DNA-Encoded Libraries (DECLs) | Synthesis and screening of massive libraries of piperazinone-based compounds to explore a vast chemical space. nih.govresearchgate.net |

Exploration of New Biological Targets and Therapeutic Pathways

Piperazine derivatives have a well-documented history of interacting with a broad range of biological targets, leading to their use as antipsychotics, antidepressants, anticancer agents, and antivirals, among others. nih.govnih.gov The future for this compound lies in systematically exploring its potential to modulate novel biological targets and therapeutic pathways.

High-throughput screening of combinatorial libraries based on the this compound scaffold against diverse target classes, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could uncover unexpected biological activities. thermofisher.com For example, virtual screening has identified novel piperazine-based agonists for insect juvenile hormone receptors, showcasing the potential for this scaffold in unexpected areas. nih.gov

Furthermore, the application of chemogenomic and proteomic approaches can help to identify the cellular targets of this compound and its derivatives. By understanding the mechanism of action of these compounds at a molecular level, new therapeutic applications can be envisioned. For instance, piperazine derivatives have been investigated for their potential to inhibit histone methyltransferases, suggesting a role in epigenetic regulation and cancer therapy. wellcomeopenresearch.org

Potential Applications Beyond Traditional Medicinal Chemistry, e.g., Chemical Biology Tools

The versatility of the this compound scaffold extends beyond its direct use as a therapeutic agent. In the future, it is anticipated that this compound and its derivatives will be increasingly utilized as chemical biology tools to probe complex biological systems. janelia.org

By incorporating reporter groups such as fluorescent dyes or affinity tags onto the this compound molecule, researchers can create chemical probes to visualize and track biological processes in living cells. These probes can be used to study the localization and dynamics of specific proteins or to identify the binding partners of the piperazinone core.

Moreover, derivatives of this compound can be designed as selective inhibitors or activators of specific enzymes or receptors. These molecules can then be used to dissect the roles of these proteins in cellular signaling pathways and disease pathogenesis. The development of such precision chemical tools will be invaluable for fundamental biological research and for the validation of new drug targets.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(3-oxopiperazin-2-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between piperazine derivatives and benzyl-protected acetic acid moieties. For example, benzyl 3-oxopiperazine-1-carboxylate (a structurally related compound) is synthesized via carbamate protection of the piperazine ring, followed by esterification . Catalytic systems, such as ammonium cerium phosphate, have been used to optimize esterification yields in benzyl acetate derivatives by adjusting molar ratios (e.g., 1:1.5 acid-to-alcohol), catalyst loading (0.5–2.0 wt%), and reaction time (2–6 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HPLC (≥98% purity) are critical steps.

Q. How can researchers assess the purity and structural integrity of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for piperazine protons; δ 5.1 ppm for benzyl CH₂), ¹³C NMR (δ 170–175 ppm for carbonyl groups), and FT-IR (C=O stretch at ~1740 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₆N₂O₃: 248.28 g/mol) .

Q. What storage conditions are required to maintain the stability of this compound?

Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid exposure to moisture, strong oxidizers, and acidic/basic conditions, which may hydrolyze the ester or oxidize the piperazine ring .

Advanced Research Questions

Q. How can contradictions in reaction yields during synthesis be resolved?

Contradictions often arise from competing side reactions (e.g., over-esterification or ring-opening of piperazine). Strategies include:

- Kinetic Modeling : Fit experimental data to pseudo-first-order models to identify rate-limiting steps .

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst type) and optimize conditions .

- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust parameters in real time.

Q. What crystallographic methods are suitable for determining the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, a related benzyl acetate derivative (C₂₁H₁₉F₃O₃) was resolved using Mo-Kα radiation (λ = 0.71073 Å), revealing bond lengths (C=O: 1.21 Å) and dihedral angles (85–95° for piperazine ring puckering) . Pre-crystallization steps (e.g., slow evaporation from ethanol) and cryoprotection (liquid N₂) improve crystal quality.

Q. How can computational models predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density profiles, identifying susceptible sites (e.g., ester carbonyl for nucleophilic attack). Molecular dynamics (MD) simulations further assess solvation effects and transition states .

Q. What advanced analytical techniques can resolve spectral overlaps in NMR characterization?

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals, distinguishing piperazine NH from ester protons.

- DOSY : Differentiates compounds in mixtures by diffusion coefficients.

- Variable Temperature NMR : Suppresses exchange broadening of piperazine protons at low temperatures (e.g., –40°C) .

Methodological Considerations

-

Synthetic Optimization Table :

Parameter Optimal Range Impact on Yield Catalyst Loading 1.0–1.5 wt% Maximizes esterification Reaction Temp. 60–80°C Balances kinetics vs. decomposition Solvent Toluene/THF Enhances solubility -

Crystallography Data :

Metric Value Space Group P2₁2₁2₁ R-factor <0.05 Resolution 0.84 Å

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.